Fmoc-GGFG-Dxd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-GGFG-Dxd is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Fmoc-GGFG, and a DNA topoisomerase I inhibitor, DXd. This compound is designed to deliver cytotoxic agents selectively to cancer cells, minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-GGFG-Dxd involves the conjugation of the Fmoc-GGFG linker to the DXd molecule. The process typically includes the following steps:
Fmoc-GGFG Linker Synthesis: The Fmoc-GGFG linker is synthesized through solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by the removal of the Fmoc protecting group.
Conjugation to DXd: The Fmoc-GGFG linker is then conjugated to the DXd molecule using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-GGFG-Dxd undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc-GGFG linker is designed to be cleaved by lysosomal enzymes, such as cathepsins B and L, which are upregulated in tumor cells.
Hydrolysis: The compound can undergo hydrolysis under acidic conditions, leading to the release of the DXd payload.
Common Reagents and Conditions:
Cleavage Reactions: Enzymes like cathepsins B and L.
Hydrolysis: Acidic conditions, such as those found in lysosomes.
Major Products: The major product formed from the cleavage of this compound is the active DXd molecule, which exerts its cytotoxic effects on cancer cells .
Applications De Recherche Scientifique
Fmoc-GGFG-Dxd has a wide range of scientific research applications, particularly in the field of oncology:
Mécanisme D'action
The mechanism of action of Fmoc-GGFG-Dxd involves the following steps:
Targeting Cancer Cells: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Fmoc-GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.
Cytotoxic Effect: The released DXd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Comparaison Avec Des Composés Similaires
Deruxtecan (MC-GGFG-Dxd): Similar to Fmoc-GGFG-Dxd, Deruxtecan is an ADC drug-linker conjugate composed of a DX-8951 derivative (DXd) and a maleimide-GGFG peptide linker.
Trastuzumab Deruxtecan (T-Dxd): An ADC that uses a similar GGFG linker and DXd payload, approved for the treatment of HER2-positive breast cancer.
Uniqueness: this compound is unique due to its specific Fmoc-GGFG linker, which provides stability and selective cleavage in the tumor microenvironment. This design enhances the therapeutic index by reducing systemic toxicity and improving targeted delivery .
Propriétés
Formule moléculaire |
C57H55FN8O12 |
---|---|
Poids moléculaire |
1063.1 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C57H55FN8O12/c1-3-57(75)40-20-45-52-37(25-66(45)54(72)39(40)27-77-55(57)73)51-42(18-17-32-30(2)41(58)21-43(65-52)50(32)51)63-49(70)28-76-29-62-47(68)22-60-53(71)44(19-31-11-5-4-6-12-31)64-48(69)24-59-46(67)23-61-56(74)78-26-38-35-15-9-7-13-33(35)34-14-8-10-16-36(34)38/h4-16,20-21,38,42,44,75H,3,17-19,22-29H2,1-2H3,(H,59,67)(H,60,71)(H,61,74)(H,62,68)(H,63,70)(H,64,69)/t42-,44-,57-/m0/s1 |
Clé InChI |
TVZRZUVAYRAILT-XWCAFGSDSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)OCC8C9=CC=CC=C9C1=CC=CC=C81)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.